

Developing a quantitative analysis method for 3-(3-Methylphenoxy)aniline

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Compound of Interest

Compound Name: 3-(3-Methylphenoxy)aniline

CAS No.: 116289-59-9

Cat. No.: B046502

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Application Note: Quantitative Analysis of 3-(3-Methylphenoxy)aniline

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of **3-(3-Methylphenoxy)aniline**, a significant compound in pharmaceutical development and chemical synthesis. The described methodology utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique. [1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific principles behind the method, a step-by-step experimental protocol, and a thorough validation procedure adhering to international regulatory standards. [5][6][7][8][9][10][11]

Introduction

3-(3-Methylphenoxy)aniline is an aromatic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. [12] Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final product. Therefore, a precise and accurate quantitative analytical method is essential for quality control during manufacturing and for stability testing of drug substances and products. [13][14][15]

The selection of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is predicated on its proven efficacy in separating aromatic amines.[1][4] The nonpolar stationary phase in combination with a polar mobile phase allows for the effective separation of **3-(3-Methylphenoxy)aniline** from potential impurities based on hydrophobicity.[4] UV detection is employed due to the chromophoric nature of the aniline moiety, providing a sensitive and linear response suitable for quantification.[4][12]

Experimental

Materials and Reagents

- Reference Standard: **3-(3-Methylphenoxy)aniline** (Purity \geq 99.5%)
- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade, filtered and degassed)
- Buffer: Ammonium Acetate (Analytical grade)
- Sample Matrix: To be determined based on the specific application (e.g., drug substance, reaction mixture).

Instrumentation

A standard HPLC system equipped with the following components is required:

- Quaternary or Binary Pump
- Autosampler
- Column Oven
- UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of **3-(3-Methylphenoxy)aniline**:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	20 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile
Gradient	40% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 240 nm
Injection Volume	10 µL

Rationale for Parameter Selection:

- C18 Column: Provides excellent retention and separation for aromatic compounds like **3-(3-Methylphenoxy)aniline**.
- Ammonium Acetate Buffer: Helps to maintain a consistent pH and improve peak shape.
- Gradient Elution: Allows for the efficient elution of the target analyte while also separating it from potential impurities with different polarities.
- UV Detection at 240 nm: This wavelength corresponds to a significant absorbance maximum for the analyte, ensuring high sensitivity.

Protocol: Step-by-Step Methodology

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **3-(3-Methylphenoxy)aniline** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions: 60% A, 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance:

- Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.
- Dissolve and dilute to volume with methanol.
- Further dilute an aliquot with the mobile phase to a final concentration within the calibration range.
- Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the mid-point working standard solution (e.g., 50 µg/mL) six times.

Acceptance Criteria:

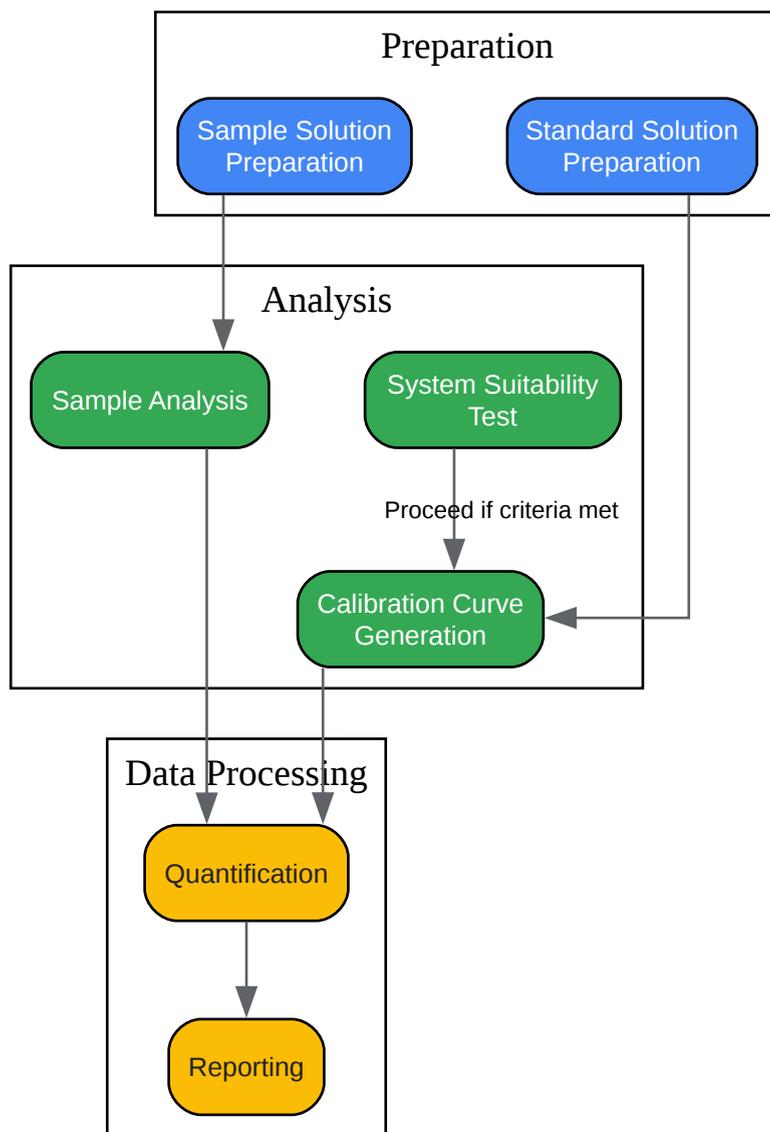
- Tailing Factor (T): ≤ 2.0
- Theoretical Plates (N): ≥ 2000
- Relative Standard Deviation (RSD) of Peak Area: $\leq 2.0\%$

Analysis and Quantification

- Construct a calibration curve by injecting the working standard solutions in duplicate.
- Plot the peak area response against the concentration of **3-(3-Methylphenoxy)aniline**.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2).

- Inject the prepared sample solutions in duplicate.
- Calculate the concentration of **3-(3-Methylphenoxy)aniline** in the samples using the calibration curve.

Experimental Workflow Diagram



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Caption: Workflow for the quantitative analysis of **3-(3-Methylphenoxy)aniline**.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.^{[6][8][16][17]} The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).^{[5][10][18][19]}

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (matrix without the analyte), and the analyte spiked into the placebo. The chromatograms demonstrated that there were no interfering peaks at the retention time of **3-(3-Methylphenoxy)aniline**, confirming the method's specificity.

Linearity and Range

The linearity of the method was established by analyzing five concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The correlation coefficient (r^2) was found to be > 0.999, indicating a strong linear relationship between concentration and peak area over the specified range.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was within 98.0% to 102.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of the 100% concentration level, and the RSD was $\leq 1.0\%$. Intermediate precision was determined by a different analyst on a different day, with an RSD of $\leq 2.0\%$.

LOD and LOQ

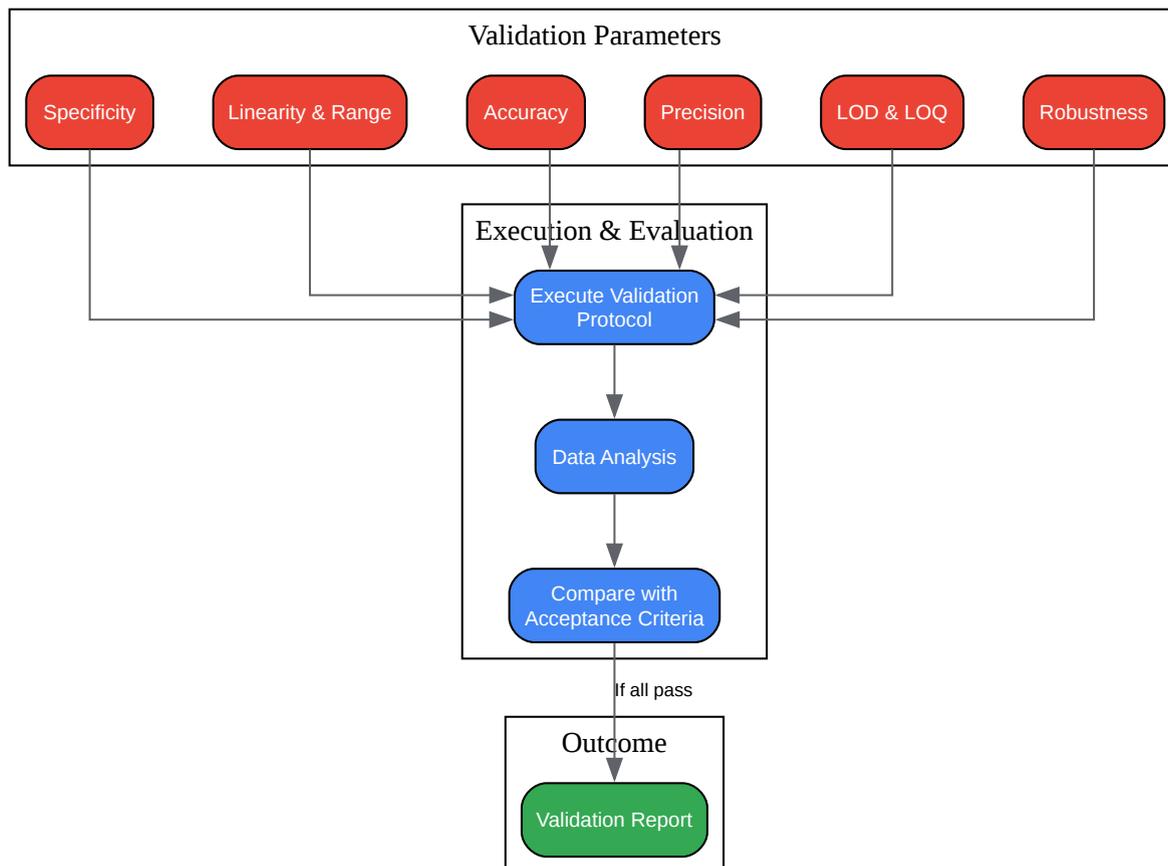
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio. The LOD was established as the concentration that yields a signal-to-

noise ratio of 3:1, and the LOQ was established at a signal-to-noise ratio of 10:1.

Validation Data Summary

Validation Parameter	Acceptance Criteria	Result
Specificity	No interference at analyte RT	Complies
Linearity (r^2)	≥ 0.999	0.9995
Range	1 - 100 $\mu\text{g/mL}$	Established
Accuracy (% Recovery)	98.0 - 102.0%	99.5% - 101.2%
Precision (RSD%)		
- Repeatability	$\leq 2.0\%$	0.8%
- Intermediate Precision	$\leq 2.0\%$	1.5%
LOD	-	0.1 $\mu\text{g/mL}$
LOQ	-	0.3 $\mu\text{g/mL}$

Method Validation Workflow



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Caption: Logical flow of the analytical method validation process.

Conclusion

The HPLC method described in this application note is a reliable, accurate, and precise method for the quantitative analysis of **3-(3-Methylphenoxy)aniline**. The method has been thoroughly validated in accordance with ICH guidelines and is suitable for its intended purpose in a quality control environment.^{[6][16][17]} The detailed protocol and validation data provide a

comprehensive resource for laboratories involved in the analysis of this important pharmaceutical intermediate.

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